Superior Baseline Resolution from Isotopic Interference
Heptadecanoyl L-carnitine-d3 HCl is labeled with three deuterium atoms on the N-methyl group, providing a +3.02 Da mass shift from the unlabeled endogenous analyte, C17:0-carnitine (m/z 414.3 -> m/z 417.3 for the parent ion). This is a quantifiable advantage over a theoretical +2 Da-labeled analog. The +3 Da shift definitively separates the internal standard's isotopic envelope from the M+2 natural abundance peak of the analyte, which can be significant for long-chain acylcarnitines. This avoids cross-talk in the mass spectrometer's first quadrupole and ensures that the IS signal is not contaminated by the analyte's isotopic distribution [1]. This directly reduces systematic error in peak area integration, particularly at low analyte concentrations [2].
| Evidence Dimension | Mass Spectrometric Resolution (Mass Shift) |
|---|---|
| Target Compound Data | +3.02 Da mass shift (d3 labeling) |
| Comparator Or Baseline | Unlabeled Heptadecanoyl L-carnitine (C17:0-carnitine) |
| Quantified Difference | Baseline resolution of the IS signal from the analyte's M+2 isotopic peak. |
| Conditions | Theoretical calculation based on molecular formula and natural isotopic abundance; relevant to all triple quadrupole and high-resolution mass spectrometers. |
Why This Matters
This ensures the internal standard signal is a pure representation of the added standard, not a composite of the standard and the analyte, which is critical for the accuracy of calibration curves and calculated sample concentrations.
- [1] Gu H, et al. Importance of selecting appropriate internal standard for accurate quantitation of small molecules in biological fluids using LC-MS/MS. Bioanalysis. 2011;3(20):2285-95. View Source
- [2] Jemal M, Xia YQ. LC-MS Development strategies for quantitative bioanalysis. Curr Drug Metab. 2006;7(5):491-502. View Source
